6-(2-Methylpropoxy)pyrimidin-4-amine
Overview
Description
6-(2-Methylpropoxy)pyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It is known that pyrimidinamine derivatives, which include 6-(2-methylpropoxy)pyrimidin-4-amine, have been used as pesticides due to their excellent bioactivity .
Mode of Action
It is known that pyrimidinamine derivatives have a unique mode of action that differentiates them from other fungicides .
Result of Action
It is known that pyrimidinamine derivatives show excellent fungicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropoxy)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:
4-chloropyrimidine+2-methylpropanolK2CO3,refluxthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropoxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(2-Methylpropoxy)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Ethylpropoxy)pyrimidin-4-amine
- 6-(2-Butylpropoxy)pyrimidin-4-amine
- 6-(2-Isopropoxy)pyrimidin-4-amine
Uniqueness
6-(2-Methylpropoxy)pyrimidin-4-amine is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity
6-(2-Methylpropoxy)pyrimidin-4-amine, with the chemical formula C8H13N3O, is a pyrimidine derivative that has attracted attention for its potential biological activities. This compound is characterized by a unique structure that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound can be represented using the following SMILES notation: CC(C)COC1=NC=NC(=C1)N
. This indicates the presence of a pyrimidine ring substituted with a 2-methylpropoxy group, which may enhance its solubility and bioavailability compared to other pyrimidine derivatives .
Potential Targets
- Kinases : Many pyrimidine derivatives act as inhibitors of kinases, which play crucial roles in cell proliferation and survival.
- Receptors : Interaction with various receptors can modulate signaling pathways that are vital for cellular functions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases associated with tumor growth. For example, the inhibition of RET (rearranged during transfection) kinase has been linked to the treatment of various cancers, including hematological malignancies and solid tumors .
Study/Case | Findings |
---|---|
In vitro assays | Compounds structurally related to this compound showed significant inhibition of cancer cell proliferation at micromolar concentrations. |
In vivo studies | Animal models demonstrated reduced tumor growth when treated with similar pyrimidine derivatives targeting RET kinase. |
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties. Although specific data on this compound is sparse, related compounds have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
Research Findings
- Structure-Activity Relationship (SAR) : Research has indicated that modifying substituents on the pyrimidine ring can significantly alter biological activity. The presence of hydrophobic groups like the methylpropoxy moiety may enhance membrane permeability and target affinity .
- Pharmacokinetics : Preliminary studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good absorption and metabolic stability, which are critical for therapeutic efficacy.
- Safety Profile : Toxicological assessments reveal that many pyrimidine derivatives possess acceptable safety margins, although further studies are necessary to establish the safety profile of this specific compound .
Properties
IUPAC Name |
6-(2-methylpropoxy)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)4-12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHANRWITFLUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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